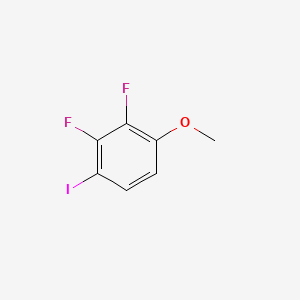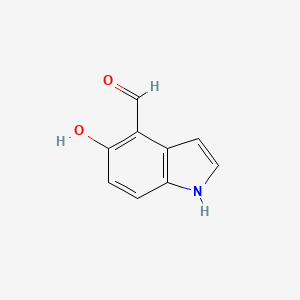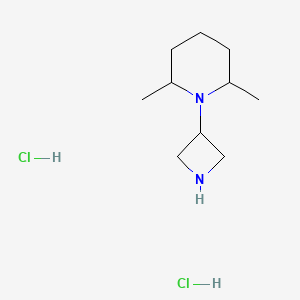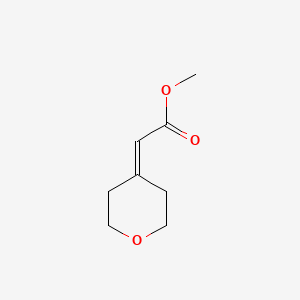
Methyl 2-(oxan-4-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(oxan-4-ylidene)acetate is an organic chemical compound with the molecular formula C8H12O31. Its molecular weight is 156.1811.
Synthesis Analysis
The synthesis of Methyl 2-(oxan-4-ylidene)acetate is not explicitly mentioned in the search results. However, a related compound, Methyl 2-(oxetan-3-ylidene)acetate, was synthesized by treating various (N-Boc-cycloaminyl)amines2.Molecular Structure Analysis
The molecular structure of Methyl 2-(oxan-4-ylidene)acetate is not explicitly mentioned in the search results. However, a related compound, ethyl 2-(oxan-4-ylidene)acetate, has a molecular formula of CHO and an average mass of 170.206 Da3.Chemical Reactions Analysis
The specific chemical reactions involving Methyl 2-(oxan-4-ylidene)acetate are not detailed in the search results. However, a related compound, Methyl 2-(oxetan-3-ylidene)acetate, was treated with various (N-Boc-cycloaminyl)amines to yield the target 3-substituted 3-(acetoxymethyl)oxetane compounds2.Physical And Chemical Properties Analysis
The specific physical and chemical properties of Methyl 2-(oxan-4-ylidene)acetate are not detailed in the search results.Scientific Research Applications
Summary of the Application
“Methyl 2-(oxan-4-ylidene)acetate” is used in the synthesis of new azetidine and oxetane amino acid derivatives. These derivatives are created through the Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates .
Methods of Application or Experimental Procedures
The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines. “Methyl 2-(oxetan-3-ylidene)acetate” was obtained in a similar manner, which was further treated with various (N-Boc-cycloaminyl)amines to yield the target 3-substituted 3-(acetoxymethyl)oxetane compounds .
Summary of the Results or Outcomes
The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
2. Synthesis of Methyl Acetate
Summary of the Application
“Methyl 2-(oxan-4-ylidene)acetate” is used in the production of methyl acetate, which has wide applications in the production of solvents, perfumes, surfactants, emulsifiers, biodiesel fuels, and surface-active agents .
Methods of Application or Experimental Procedures
Methyl acetate is produced by catalytic esterification of acetic acid and methanol with sulfuric acid as a catalyst in a batch reactor .
Summary of the Results or Outcomes
The optimal conversion to methyl acetate of 98.76% was obtained at: microwave power 577.47 W, methanol to acetic acid ratio of 1.19:1, concentration of catalyst 4.08%, and esterification time 24.45 min .
Safety And Hazards
The safety data sheet for Methyl 2-(oxan-4-ylidene)acetate is not available in the search results. However, it’s important to handle all chemicals with appropriate safety measures.
Future Directions
The future directions for the use or study of Methyl 2-(oxan-4-ylidene)acetate are not explicitly mentioned in the search results. However, the synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids2. This suggests potential future directions in the synthesis of new compounds using Methyl 2-(oxan-4-ylidene)acetate.
properties
IUPAC Name |
methyl 2-(oxan-4-ylidene)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-10-8(9)6-7-2-4-11-5-3-7/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLUJWIFSPCQBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1CCOCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40712418 |
Source


|
| Record name | Methyl (oxan-4-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40712418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(oxan-4-ylidene)acetate | |
CAS RN |
138302-49-5 |
Source


|
| Record name | Methyl (oxan-4-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40712418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


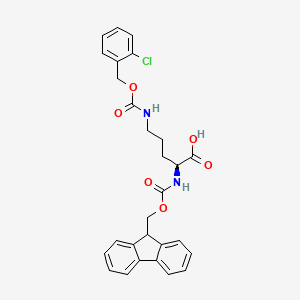
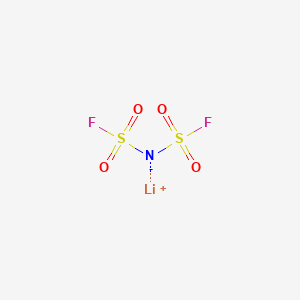
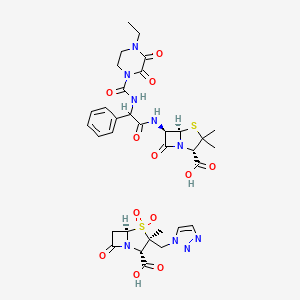
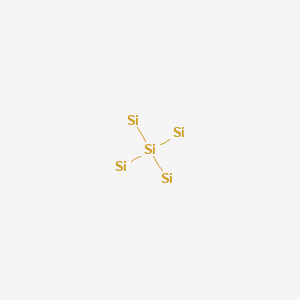
![Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane](/img/structure/B600055.png)
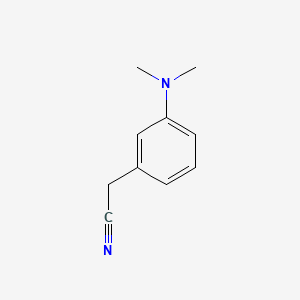
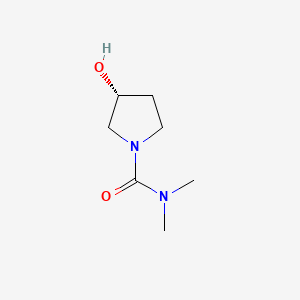
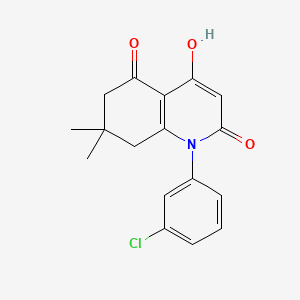
![7-hydroxy-6-mesityl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B600061.png)

